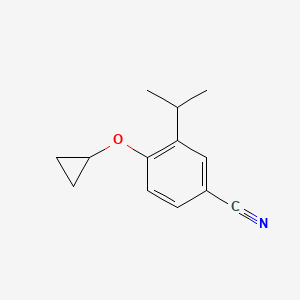
4-Cyclopropoxy-3-isopropylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-isopropylbenzonitrile is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-3-isopropylbenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropylbenzonitrile with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-3-isopropylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-isopropylbenzonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-isopropylbenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-3-isopropylbenzonitrile can be compared with other similar compounds, such as:
4-Isopropylbenzonitrile: Lacks the cyclopropoxy group, resulting in different chemical reactivity and applications.
Cyclopropylbenzonitrile: Contains a cyclopropyl group instead of a cyclopropoxy group, leading to variations in its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15NO |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C13H15NO/c1-9(2)12-7-10(8-14)3-6-13(12)15-11-4-5-11/h3,6-7,9,11H,4-5H2,1-2H3 |
InChI-Schlüssel |
HUMDMWZBXSXKAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)C#N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















